Oxaziridine-2,3,3-tricarbonitrile
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Overview
Description
Oxaziridine-2,3,3-tricarbonitrile is an organic compound characterized by a three-membered heterocycle containing oxygen, nitrogen, and carbon atoms. This compound is a derivative of oxaziridine, which is known for its strained ring structure and unique reactivity. Oxaziridines, including this compound, are valuable intermediates in organic synthesis due to their ability to act as electrophilic oxygen and nitrogen transfer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridines typically involves the oxidation of imines with peracids or the amination of carbonyl compoundsCommon reagents used in these reactions include m-chloroperbenzoic acid (mCPBA) for oxidation and various amines for amination .
Industrial Production Methods
Industrial production of oxaziridines, including Oxaziridine-2,3,3-tricarbonitrile, often involves large-scale oxidation processes. The peroxide process, which involves the oxidation of ammonia with hydrogen peroxide in the presence of ketones, is a widely used method for producing oxaziridines on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Oxaziridine-2,3,3-tricarbonitrile undergoes several types of chemical reactions, including:
Reduction: Although less common, oxaziridines can be reduced to form amines or other nitrogen-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms of the oxaziridine ring.
Common Reagents and Conditions
Common reagents used in the reactions of oxaziridines include:
m-Chloroperbenzoic acid (mCPBA): Used for oxidation reactions.
Hydrogen peroxide: Used in the industrial peroxide process.
Various amines: Used for amination reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Epoxides: Formed from the oxidation of alkenes.
Scientific Research Applications
Oxaziridine-2,3,3-tricarbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Oxaziridine-2,3,3-tricarbonitrile involves the transfer of oxygen or nitrogen atoms to various substrates. This transfer is facilitated by the strained three-membered ring structure and the relatively weak N-O bond of the oxaziridine ring . The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Oxaziridine-2,3,3-tricarbonitrile include:
Diaziridines: Contain a three-membered ring with two nitrogen atoms.
Dioxiranes: Contain a three-membered ring with two oxygen atoms.
N-Alkyloxaziridines: Contain an alkyl group attached to the nitrogen atom.
Uniqueness
This compound is unique due to its tricarbonitrile groups, which enhance its reactivity and make it a valuable reagent for specific synthetic applications. The presence of these groups also influences the electronic properties of the compound, making it distinct from other oxaziridines .
Properties
CAS No. |
88673-06-7 |
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Molecular Formula |
C4N4O |
Molecular Weight |
120.07 g/mol |
IUPAC Name |
oxaziridine-2,3,3-tricarbonitrile |
InChI |
InChI=1S/C4N4O/c5-1-4(2-6)8(3-7)9-4 |
InChI Key |
SJJZODJTCCFWHN-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1(N(O1)C#N)C#N |
Origin of Product |
United States |
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